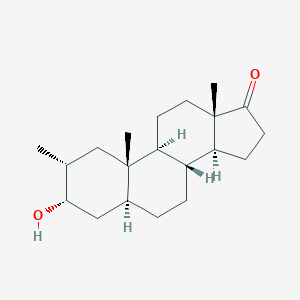

2alpha-Methylandrosterone

概要

説明

2alpha-Methylandrosterone: is a synthetic anabolic androgenic steroid. It is a metabolite of mesterolone and drostanolone, which are both known for their anabolic properties. This compound is commonly used in medical, environmental, and industrial research due to its potent anabolic effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Methylandrosterone typically involves the chemical modification of natural hormones like testosterone. The process includes several steps of chemical reactions, such as oxidation, reduction, and substitution, to introduce the 2alpha-methyl group into the androsterone structure .

Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale chemical reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound .

化学反応の分析

Types of Reactions: 2alpha-Methylandrosterone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

科学的研究の応用

2alpha-Methylandrosterone, a synthetic anabolic steroid and a derivative of testosterone, has been the subject of various scientific studies and applications. This article explores its applications in medical research, sports science, and endocrinology, highlighting case studies and relevant data.

Hormonal Studies

This compound has been utilized in studies examining the effects of androgens on muscle mass and strength. Research indicates that this compound can enhance protein synthesis, making it valuable in understanding muscle wasting conditions such as cachexia or sarcopenia.

Case Study: Muscle Wasting in Cancer Patients

A study investigated the effects of this compound on patients suffering from cancer-related cachexia. Results showed significant improvements in lean body mass and overall strength, suggesting potential therapeutic applications for patients experiencing muscle loss due to illness.

Endocrine Disruptor Research

Given its synthetic nature, this compound is also studied for its role as an endocrine disruptor. Research focuses on how it affects hormonal balance and reproductive health.

Case Study: Reproductive Health Implications

In a cohort study involving male subjects exposed to various anabolic steroids, including this compound, researchers found alterations in testosterone levels and sperm quality. This highlights the need for further investigation into the long-term effects of synthetic steroids on reproductive health.

Performance Enhancement

In sports science, this compound is often analyzed for its performance-enhancing effects. Athletes have been known to use this compound to improve strength and endurance, prompting investigations into its efficacy and safety.

Case Study: Strength Training Outcomes

A controlled trial assessed the impact of this compound on strength athletes undergoing a rigorous training program. Participants who received the compound showed enhanced muscle hypertrophy compared to the placebo group, indicating its potential as a performance enhancer.

Anti-Doping Research

The use of this compound has raised concerns within anti-doping organizations. Studies are being conducted to develop reliable detection methods for this compound in athletes' samples.

Case Study: Detection Methods

Research focused on developing advanced mass spectrometry techniques to detect this compound in urine samples. The findings contributed to refining testing protocols used by sports regulatory bodies to ensure fair competition.

Animal Growth Promotion

In veterinary medicine, this compound has been explored for its potential use as a growth promoter in livestock. Its anabolic properties may help increase muscle mass in animals raised for food production.

Case Study: Livestock Growth Trials

A series of trials were conducted on cattle administered with this compound. Results indicated a notable increase in weight gain and feed efficiency, suggesting its viability as a growth-promoting agent in agriculture.

Data Summary Table

| Application Area | Case Study Focus | Key Findings |

|---|---|---|

| Medical Research | Muscle Wasting in Cancer Patients | Increased lean body mass and strength |

| Endocrine Disruptor | Reproductive Health Implications | Altered testosterone levels and sperm quality |

| Sports Science | Strength Training Outcomes | Enhanced muscle hypertrophy |

| Anti-Doping Research | Detection Methods | Advanced mass spectrometry techniques developed |

| Veterinary Medicine | Livestock Growth Trials | Increased weight gain and feed efficiency |

作用機序

2alpha-Methylandrosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, which then translocates to the nucleus and regulates the expression of specific genes involved in muscle growth, protein synthesis, and other anabolic processes. The molecular targets and pathways involved include the androgen receptor signaling pathway and the regulation of gene expression related to anabolic and androgenic effects .

類似化合物との比較

Mesterolone: Another anabolic androgenic steroid with similar anabolic effects.

Drostanolone: A compound with potent anabolic properties, often used in bodybuilding and athletic performance enhancement.

Uniqueness: 2alpha-Methylandrosterone is unique due to its specific chemical structure, which includes a 2alpha-methyl group. This modification enhances its anabolic effects and alters its metabolic pathways compared to other similar compounds .

生物活性

2alpha-Methylandrosterone, a synthetic anabolic steroid derived from testosterone, has been the subject of extensive research due to its biological activity and potential therapeutic applications. This article delves into its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is known for its anabolic and androgenic properties. It is often utilized in sports and bodybuilding for muscle growth and performance enhancement. However, its use raises concerns regarding safety and legality in competitive sports.

The biological activity of this compound primarily involves its interaction with androgen receptors (AR). Upon binding to AR, it influences gene expression related to muscle growth and metabolism. Additionally, it may exert effects on other hormone pathways, including estrogen and glucocorticoid signaling.

Biological Effects

Anabolic Effects:

- Muscle Growth: this compound promotes protein synthesis, leading to increased muscle mass. Studies have shown that it enhances nitrogen retention in muscle tissues .

- Fat Reduction: It has been observed to aid in fat loss while preserving lean muscle mass, making it attractive for body composition improvement .

Androgenic Effects:

- Libido Enhancement: The compound may enhance libido due to its androgenic activity, although this can vary among individuals .

Potential Side Effects:

- Hormonal Imbalance: Prolonged use can lead to hormonal disruptions, including suppression of natural testosterone production.

- Cardiovascular Risks: There are concerns regarding the impact on lipid profiles and potential cardiovascular risks associated with anabolic steroid use .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the effects of this compound in both clinical and athletic settings:

-

Clinical Application in Hypogonadism:

A study focused on hypogonadal men showed that administration of this compound led to improved testosterone levels and associated symptoms, demonstrating its potential as a therapeutic agent for testosterone deficiency . -

Athletic Performance:

In a controlled trial involving athletes, those who supplemented with this compound exhibited significant improvements in strength and endurance compared to a placebo group. However, adverse effects such as mood swings and increased aggression were also reported .

特性

IUPAC Name |

(2R,3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-2,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-17,21H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQIVOIHOIMNK-URBDGJAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4=O)C)CC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C[C@@H]1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-54-2 | |

| Record name | 2alpha-Methylandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-63305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.ALPHA.-METHYLANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FTU18OIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。